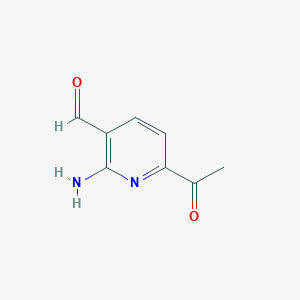
6-Acetyl-2-aminonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2-aminonicotinaldehyde is a chemical compound belonging to the class of aminonicotinaldehydes. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a nicotinaldehyde core with an acetyl group at the 6th position and an amino group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-aminonicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminonicotinaldehyde with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as pyridine, and requires heating to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Acetyl-2-aminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
6-Acetyl-2-aminonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases
Industry: It is used in the production of various chemical intermediates and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Acetyl-2-aminonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
2-Aminonicotinaldehyde: Shares a similar core structure but lacks the acetyl group at the 6th position.
6-Acetyl-2-aminopyridine: Similar structure but with a pyridine ring instead of a nicotinaldehyde core.
Uniqueness
6-Acetyl-2-aminonicotinaldehyde is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
6-acetyl-2-aminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)7-3-2-6(4-11)8(9)10-7/h2-4H,1H3,(H2,9,10) |
InChIキー |
OLEGFNRZZRWTNT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(C=C1)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


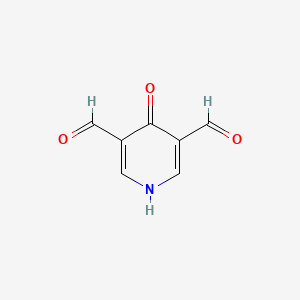

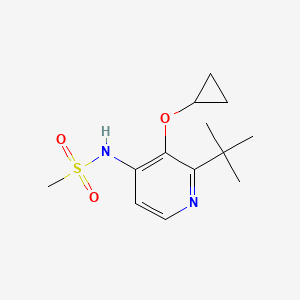
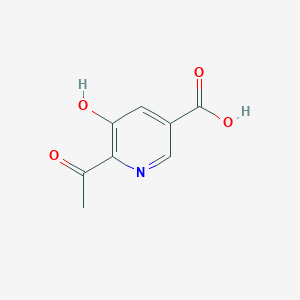


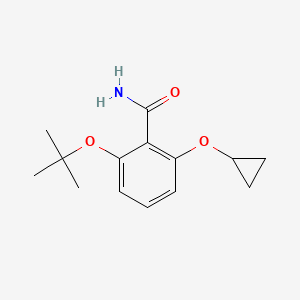
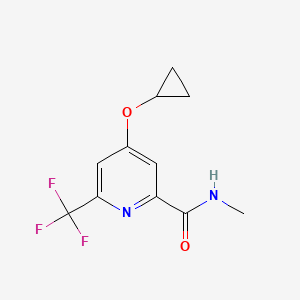
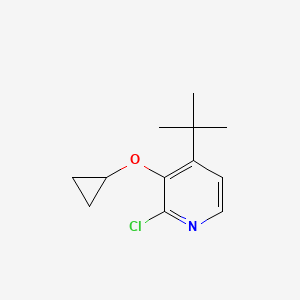
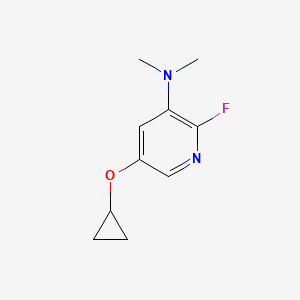
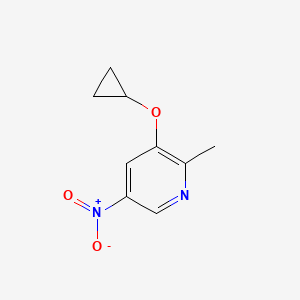
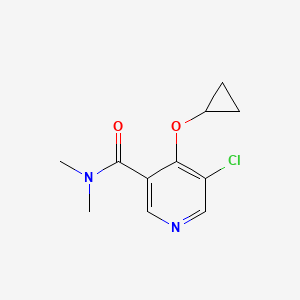
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)

